Sodium diethyl oxalacetate

Description

Historical Context of Oxaloacetate Esters in Synthetic Methodologies

The historical significance of oxaloacetate esters is deeply intertwined with the development of condensation reactions, most notably the Claisen condensation. Discovered by Ludwig Claisen in 1887, this reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. geeksforgeeks.orgwikipedia.org While Geuther had observed a similar reaction with ethyl acetate (B1210297) in 1863, it was Claisen who extensively explored its scope and established it as a fundamental carbon-carbon bond-forming reaction. yale.edu The synthesis of diethyl oxalacetate (B90230) itself is a classic example of a crossed Claisen condensation, typically involving the reaction of diethyl oxalate (B1200264) and ethyl acetate in the presence of a strong base like sodium ethoxide. google.com This method provides the sodium salt of diethyl oxalacetate, a stable and easily purifiable intermediate.

Significance of Sodium Diethyl Oxalacetate as a Key Synthetic Intermediate

This compound serves as a crucial and versatile building block in organic synthesis. chemimpex.com Its stable, solid nature makes it a convenient reagent for a multitude of chemical reactions. google.com A primary application lies in its use as a precursor for the synthesis of a wide array of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net For instance, it is employed in multicomponent reactions to produce functionalized pyrrolidines, pyrazoles, and other complex molecular architectures. sigmaaldrich.comsigmaaldrich.com The reactivity of this compound allows it to participate in various reaction types, including condensations and cycloadditions, making it an indispensable tool for medicinal and organic chemists. ipb.pt

Enolizable β-Keto Esters in Advanced Organic Synthesis Research

Enolizable β-keto esters, a class to which diethyl oxalacetate belongs, are highly valued in advanced organic synthesis research. researchgate.netresearchgate.net The presence of an acidic proton alpha to two carbonyl groups allows for the ready formation of a resonance-stabilized enolate ion. wikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations. masterorganicchemistry.commsu.edu

The dual functionality of β-keto esters, possessing both nucleophilic and electrophilic centers, makes them exceptionally versatile synthons. researchgate.netresearchgate.net This unique reactivity has been exploited in the total synthesis of numerous complex natural products. beilstein-journals.orgnih.govgoogle.com Modern advancements have also focused on developing asymmetric transformations of β-keto esters, allowing for the stereoselective synthesis of chiral molecules, which is of paramount importance in pharmaceutical chemistry. researchgate.netmdpi.com The development of new catalytic methods, including those using palladium and organocatalysts, continues to expand the synthetic utility of this important class of compounds. researchgate.netnih.gov

Research Findings on Diethyl Oxalacetate Derivatives

| Application | Reactants | Product | Significance |

| Heterocycle Synthesis | Isatins, malononitrile (B47326), hydrazine (B178648) hydrate (B1144303) | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | One-pot synthesis of complex, biologically relevant scaffolds. researchgate.netsigmaaldrich.comsigmaaldrich.com |

| Heterocycle Synthesis | Aldehydes, primary amines | 2,3-dioxo-4-carboxy-5-substituted pyrrolidines | Access to functionalized pyrrolidines, important in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com |

| Heterocycle Synthesis | 2-nitro-4-fluoro-phenylazide | 2-nitro-4-fluoro triazole diester | Synthesis of substituted triazoles. sigmaaldrich.comsigmaaldrich.com |

| Heterocycle Synthesis | Aromatic aldehydes, primary amines | Substituted pyrrole (B145914) derivatives | Microwave-assisted multicomponent reaction for efficient synthesis of pyrroles with potential cytostatic and antiviral activities. rsc.org |

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C8H11NaO5 ontosight.ai |

| Molecular Weight | 210.16 g/mol sigmaaldrich.comontosight.ai |

| Appearance | White crystalline powder ontosight.ai |

| Melting Point | 188-190 °C sigmaaldrich.com |

| Solubility | Soluble in water ontosight.ai |

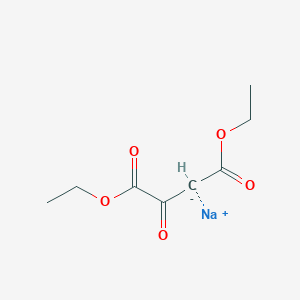

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;diethyl 2-oxobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5H,3-4H2,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTKZRPOIUYFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[CH-]C(=O)C(=O)OCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2028010 | |

| Record name | Sodium diethyl oxaloacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diethyl sodium oxalacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40876-98-0 | |

| Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40876-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl sodium oxalacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040876980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sodiooxalacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium diethyl oxaloacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl oxaloacetate, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIETHYL OXALACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CA025Y4FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Sodium Diethyl Oxalacetate

Classical Claisen Condensation Routes

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.org The synthesis of sodium diethyl oxalacetate (B90230) via this route is a well-established industrial process.

Traditional Synthesis via Sodium Ethoxide Generation and Condensation

The traditional approach to synthesizing sodium diethyl oxalacetate involves the addition of the ester mixture to a solution of sodium ethoxide. This method, while effective, presents several challenges, particularly in large-scale production.

In the traditional synthesis, stoichiometric amounts of diethyl oxalate (B1200264) and ethyl acetate (B1210297) are added to a pre-prepared solution of sodium ethoxide in ethanol (B145695). google.com The reaction is a mixed Claisen condensation, where ethyl acetate, which possesses α-hydrogens, acts as the nucleophilic donor after being deprotonated by the sodium ethoxide to form an enolate. Diethyl oxalate, lacking α-hydrogens, serves as the electrophilic acceptor. libretexts.orgopenstax.org

The mechanism begins with the deprotonation of the α-carbon of ethyl acetate by the ethoxide ion, forming a resonance-stabilized enolate. This enolate then attacks one of the carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate results in the elimination of an ethoxide ion, yielding the β-keto ester, diethyl oxalacetate. The final step involves the deprotonation of the α-hydrogen of the newly formed β-keto ester by the ethoxide base, which is a thermodynamically favorable acid-base reaction that drives the equilibrium towards the product. wikipedia.orgchemistrysteps.combyjus.com

| Reactant/Solvent | Role | Stoichiometry |

|---|---|---|

| Diethyl Oxalate | Electrophilic Acceptor | ~1 equivalent |

| Ethyl Acetate | Nucleophilic Donor | ~1 equivalent |

| Sodium Ethoxide | Base | ~1 equivalent |

| Ethanol | Solvent | Sufficient for dissolution |

Precise control of reaction parameters is critical for maximizing the yield and purity of this compound. The traditional batch process typically involves cooling the sodium ethoxide solution to a temperature range of 0°C to 15°C before the dropwise addition of the mixed esters. google.com This low temperature is necessary to control the exothermic nature of the condensation reaction and to minimize side reactions.

After the addition is complete, the reaction mixture is typically stirred for a period of 2 to 4 hours within the same temperature range (0°C to 15°C) to ensure the completion of the condensation. google.com Following this, the mixture is often heated to a higher temperature, for instance, boiling for a short period, to drive the reaction to completion. google.com

| Parameter | Typical Range |

|---|---|

| Initial Temperature | 0°C - 15°C |

| Reaction Time | 2 - 4 hours |

| Post-reaction Heating | Boiling (briefly) |

Improved Reverse Addition Protocols for Enhanced Efficiency

To address the shortcomings of the traditional method, an improved protocol involving the reverse addition of the reactants has been developed. This method has been shown to result in a more manageable reaction and a product that is easier to handle and purify. google.com

The reverse addition protocol involves adding the sodium ethoxide solution to a mixture of diethyl oxalate and ethyl acetate. google.com This seemingly simple change in the order of addition has a significant impact on the reaction dynamics and the physical properties of the resulting product mixture. By adding the base to the esters, the concentration of the strong base in the reaction vessel is kept low at any given time. This controlled addition allows for better management of the reaction exotherm and prevents the rapid, uncontrolled precipitation of the product.

This improved method has been found to yield a free-flowing crystalline product that is easily separable, which is a considerable advantage in large-scale industrial production. google.com The reaction is still conducted at low temperatures, typically between 0°C and 15°C, and is followed by a period of stirring and subsequent heating to between 70°C and 80°C to ensure complete reaction. google.com

| Parameter | Traditional Method | Reverse Addition Method |

|---|---|---|

| Addition Sequence | Esters added to base | Base added to esters |

| Initial Temperature | 0°C - 15°C | 0°C - 15°C |

| Reaction Time | 2 - 4 hours | ~4 hours |

| Post-reaction Heating | Brief boiling | 70°C - 80°C for 0.25 - 2 hours |

| Product Form | Often thick, difficult to handle | Free-flowing, crystalline |

The enhanced efficiency of the reverse addition protocol is attributed to the better control over the reaction conditions, which minimizes the formation of byproducts and results in a higher quality product. This method avoids the time-consuming and costly handling issues associated with the traditional procedure, making it more suitable for production-scale synthesis of this compound. google.com

Optimization of Reaction Times and Yields

The Claisen condensation of diethyl oxalate and ethyl acetate to form this compound is highly sensitive to reaction parameters, including temperature and time. Optimization of these variables is crucial for maximizing product yield and ensuring the formation of a manageable, free-flowing solid. google.com

A common procedural challenge is the tendency of the product to form a thick, difficult-to-stir mass. A strategic, two-stage temperature profile has been developed to mitigate this issue and improve yields. The reaction is initiated by adding the base, sodium ethoxide, to the ester mixture at a low temperature, typically between 0°C and 15°C. google.com This initial cold phase is maintained with stirring for approximately 4 hours. google.com This controlled, low-temperature addition helps to manage the exothermic nature of the initial condensation steps.

Following the initial reaction period at low temperature, the mixture is heated to a temperature range of 70°C to 80°C for a shorter duration, generally between 15 to 60 minutes. google.com This heating phase serves to complete the condensation and promote the deprotonation of the resulting β-keto ester. This final deprotonation is a key thermodynamic driving force for the reaction, shifting the equilibrium toward the desired product. openstax.org Monitoring the reaction via methods like HPLC or TLC can ensure the conversion of the diethyl oxalate starting material reaches or exceeds 95%. cuikangsynthesis.com This optimized temperature and time control strategy leads to good yields and better physical handling of the product mixture. google.com

Table 1: Optimization of Reaction Parameters for this compound Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Initial Temperature | 0°C to 15°C | Control initial exothermic reaction |

| Initial Reaction Time | ~ 4 hours | Allow for initial condensation |

| Final Temperature | 70°C to 80°C | Drive reaction to completion |

| Final Reaction Time | 0.25 to 1 hour | Ensure complete deprotonation |

Considerations for Anhydrous Reaction Conditions

The success of the Claisen condensation is critically dependent on maintaining anhydrous (water-free) reaction conditions. The strong base used in the reaction, typically sodium ethoxide, is highly reactive toward water. If moisture is present, the ethoxide will preferentially react in an acid-base reaction with water to form ethanol and sodium hydroxide. This quenching of the base prevents it from deprotonating the ethyl acetate, thereby inhibiting the crucial first step of the condensation mechanism.

Furthermore, the presence of water can lead to the hydrolysis of the ester starting materials. Both diethyl oxalate and ethyl acetate can be hydrolyzed back to their corresponding carboxylic acids (oxalic acid and acetic acid) and ethanol, particularly under the basic conditions of the reaction. This side reaction not only consumes the starting materials, reducing the potential yield, but also introduces impurities into the reaction mixture. To ensure a water-free environment, reagents and solvents, such as tetrahydrofuran (B95107) (THF), must be thoroughly dried, and the reaction apparatus should be protected from atmospheric moisture. cuikangsynthesis.com

Mechanistic Elucidation of Claisen Condensation

The formation of this compound via the mixed Claisen condensation is a well-understood, multi-step process involving the generation of a nucleophilic enolate and its subsequent attack on an electrophilic ester.

The reaction mechanism begins with the formation of an enolate ion. wikipedia.org The base, sodium ethoxide, abstracts an acidic α-proton from ethyl acetate. Diethyl oxalate does not have any α-protons and therefore cannot form an enolate, preventing an unwanted self-condensation reaction. libretexts.orgopenstax.org This forces the ethyl acetate to act as the nucleophilic donor and the diethyl oxalate to act as the electrophilic acceptor. libretexts.orgopenstax.orglibretexts.org

Once formed, the nucleophilic enolate of ethyl acetate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. libretexts.org This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is unstable and subsequently collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This sequence of nucleophilic attack followed by the elimination of a leaving group is a characteristic nucleophilic acyl substitution. libretexts.org The final step, which drives the reaction equilibrium forward, is the deprotonation of the newly formed β-keto ester by an alkoxide ion. openstax.orgchemistrysteps.com The resulting enolate of diethyl oxaloacetate is resonance-stabilized, making this final deprotonation step thermodynamically favorable. wikipedia.org An acidic workup is required in the final stage to neutralize the enolate and any remaining base to isolate the neutral β-keto ester product. wikipedia.org

While not as rigorously defined for the Claisen condensation as for the aldol (B89426) reaction, the transition state of the nucleophilic attack can be conceptualized using models developed for similar carbonyl addition reactions. The Zimmerman-Traxler model, which proposes a six-membered, chair-like cyclic transition state, is often used to explain the stereochemistry of aldol reactions. bham.ac.ukopenochem.orgharvard.edu In this model, the metal cation of the enolate coordinates with the carbonyl oxygen of the electrophile, creating an organized, cyclic transition state that minimizes steric interactions. bham.ac.uknih.gov Although the Claisen condensation involves an ester enolate and an ester electrophile, a similar cyclic transition state involving the sodium cation coordinating between the enolate oxygen and the carbonyl oxygen of the diethyl oxalate is plausible. This organized arrangement facilitates the nucleophilic attack and subsequent reaction pathway.

Alternative Synthetic Approaches to Diethyl Oxaloacetate

While the Claisen condensation is the most common route, alternative methods for synthesizing diethyl oxaloacetate have been developed.

Novel Preparative Routes to Oxaloacetate Derivatives

While the Claisen condensation remains a conventional method for synthesizing oxaloacetate derivatives, ongoing research has focused on developing novel, more efficient, and milder preparative routes.

One such innovative approach involves the use of diethyl acetylenedicarboxylate (B1228247) as a starting material. tandfonline.com This method presents a mild and convenient alternative to the traditional Claisen condensation, which requires strong bases like sodium alkoxides. tandfonline.com Although the detailed mechanism was not fully elaborated in the initial communication, this route signifies a departure from the classic condensation pathway.

Another burgeoning area in the synthesis of oxaloacetate and its derivatives is the application of biocatalysis and metabolic engineering. nih.govbeilstein-journals.org Enzymatic synthesis offers several advantages, including high specificity, mild reaction conditions, and reduced byproduct formation. For instance, citrate (B86180) synthase, an enzyme in the citric acid cycle, catalyzes the aldol-like addition of acetyl-CoA to oxaloacetate to form citrate. pressbooks.pub While this is a biological reaction involving oxaloacetate itself, the principles can be applied to the synthesis of its derivatives.

Metabolic engineering of microorganisms like E. coli provides another promising route. By overexpressing enzymes such as pyruvate (B1213749) carboxylase, the carbon flux can be directed towards the production of oxaloacetate from pyruvate and CO2. beilstein-journals.org This biosynthetic approach, which is part of the natural formation of oxaloacetate in various organisms, could be harnessed for the production of oxaloacetate derivatives. wikipedia.org

These novel routes, encompassing both new organic chemical pathways and biocatalytic methods, offer potential for more sustainable and efficient production of oxaloacetate derivatives, moving beyond the limitations of traditional synthetic methodologies.

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Claisen Condensation | Diethyl oxalate, Ethyl acetate | Requires strong base (e.g., sodium ethoxide); well-established method. | organic-chemistry.org |

| From Acetylenedicarboxylates | Diethyl acetylenedicarboxylate | Milder and more convenient than Claisen condensation. | tandfonline.com |

| Biocatalysis/Metabolic Engineering | Pyruvate, CO2, etc. | Enzymatic, high specificity, mild conditions, sustainable. | nih.govbeilstein-journals.org |

Chemical Reactivity and Advanced Transformations of Sodium Diethyl Oxalacetate

Keto-Enol Tautomerism and Equilibrium Studies of Oxalacetate (B90230) Esters

Diethyl oxalacetate, like other β-ketoesters, exists as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. masterorganicchemistry.comresearchgate.net This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com The keto form contains two carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group (an "enol"). researchgate.net The equilibrium between these two forms is a critical determinant of the compound's reactivity and is influenced by various factors, including the solvent environment. researchgate.netemerginginvestigators.org

Spectroscopic methods are essential for identifying and quantifying the keto and enol tautomers in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose.

¹H NMR Spectroscopy : In the keto tautomer, the protons on the α-carbon (the CH₂ group) typically appear as a singlet. In the enol tautomer, this signal is replaced by a vinylic proton (C=CH) signal at a different chemical shift. Furthermore, the enol form exhibits a characteristic signal for the hydroxyl (-OH) proton, which is often broadened due to hydrogen bonding. masterorganicchemistry.com

¹³C NMR Spectroscopy : The presence of two distinct tautomers is confirmed in the ¹³C NMR spectrum. The keto form shows two carbonyl carbon signals, while the enol form is distinguished by signals corresponding to the enolic C=C double bond and a ketonic carbonyl carbon. nih.gov

Infrared (IR) Spectroscopy : The two tautomers have distinct vibrational frequencies. The keto form displays two characteristic C=O stretching bands. researchgate.net The enol form, stabilized by intramolecular hydrogen bonding, shows a C=C stretching vibration, a C=O stretch at a lower frequency compared to the keto form, and a broad O-H stretching band. researchgate.netresearchgate.net

| Spectroscopic Technique | Keto Tautomer | Enol Tautomer |

|---|---|---|

| ¹H NMR | Signal for α-carbon protons (-CH₂-) | Signals for vinylic proton (=CH-) and hydroxyl proton (-OH) |

| ¹³C NMR | Two signals for carbonyl carbons (C=O) | Signals for enolic carbons (C=C) and one carbonyl carbon (C=O) |

| IR Spectroscopy (cm⁻¹) | Two distinct C=O stretching bands (e.g., ~1745 and ~1720 cm⁻¹) | C=C stretch (~1650 cm⁻¹), hydrogen-bonded C=O stretch (~1600 cm⁻¹), and broad O-H stretch (3200-3400 cm⁻¹) |

The position of the keto-enol equilibrium is highly sensitive to the solvent. researchgate.netmissouri.edu The polarity of the solvent plays a major role in determining which tautomer is more stable. emerginginvestigators.orgmissouri.edu

Polar Solvents : In polar solvents, such as dimethyl sulfoxide (DMSO) or water, the equilibrium tends to favor the keto form. researchgate.netmissouri.edu Polar solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. They also disrupt the intramolecular hydrogen bond that stabilizes the enol form. researchgate.netemerginginvestigators.org

Non-polar Solvents : In non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃), the enol form is often predominant. masterorganicchemistry.comnih.gov The stability of the enol in these environments is attributed to the formation of a strong, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. masterorganicchemistry.comemerginginvestigators.org This internal hydrogen bonding minimizes unfavorable interactions with the non-polar solvent.

The general trend observed for β-dicarbonyl compounds is a shift toward the keto tautomer as the solvent polarity increases. researchgate.netmissouri.edu

| Solvent | Dielectric Constant (ε) | Typical Tautomer Preference | Reasoning |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 2.2 | Enol Favored | Stabilization via intramolecular H-bonding. masterorganicchemistry.com |

| Chloroform (CDCl₃) | 4.8 | Enol Favored | Intramolecular H-bonding is significant. nih.gov |

| Ethanol (B145695) | 24.6 | Keto/Enol Mixture | Solvent can engage in H-bonding with both forms. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto Favored | Polar solvent disrupts intramolecular H-bond of enol. researchgate.netmissouri.edu |

| Water (D₂O) | 80.1 | Strongly Keto Favored | Strong intermolecular H-bonding with the keto form. masterorganicchemistry.com |

Computational chemistry provides valuable insights into the mechanisms and energetics of tautomerization. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the structures of the tautomers and the transition states that connect them. researchgate.netemerginginvestigators.org

These theoretical studies help to:

Determine Relative Stabilities : Calculations can predict the relative energies of the keto and enol forms, corroborating experimental findings regarding their equilibrium distribution. researchgate.net

Map Reaction Pathways : By mapping the potential energy surface, researchers can identify the lowest energy pathway for the proton transfer. This often involves modeling the role of solvent molecules, which can act as a bridge to facilitate the proton migration.

Analyze Structural Features : Theoretical models provide detailed information on bond lengths and angles, confirming the planar, six-membered ring structure formed by the intramolecular hydrogen bond in the enol tautomer. researchgate.net

Quantify Energy Barriers : The activation energy for the tautomerization process can be calculated, providing information about the rate at which the equilibrium is established.

These investigations have confirmed that the stability of the enol tautomer in the gas phase or in non-polar solvents is largely due to the energy of the intramolecular hydrogen bond. researchgate.netemerginginvestigators.org

Electrophilic and Nucleophilic Reactivity

Sodium diethyl oxalacetate is the sodium salt of the enol form of diethyl oxalacetate. The deprotonation of the α-carbon results in the formation of an enolate ion, which is a potent nucleophile. masterorganicchemistry.com This enolate is resonance-stabilized, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. Its reactivity is central to its utility in organic synthesis.

As a strong nucleophile, the enolate of diethyl oxalacetate readily reacts with a wide range of electrophiles in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org This reactivity is harnessed for the synthesis of more complex molecules and various heterocyclic systems.

The synthesis of this compound itself is a classic example of this reactivity, achieved through a Claisen condensation of diethyl oxalate (B1200264) and ethyl acetate (B1210297) using a strong base like sodium ethoxide. cuikangsynthesis.comgoogle.com

Key synthetic applications include:

Synthesis of Pyrrolidines : It reacts with various aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.

Synthesis of Pyrano[2,3-c]pyrazoles : It participates in one-pot, multi-component reactions with isatins, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303) to yield spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.

Formation of Triazoles : It can be treated with 2-nitro-4-fluoro-phenylazide to synthesize a 2-nitro-4-fluoro triazole diester.

These reactions highlight the role of this compound as a versatile building block, where the enolate attacks an electrophilic center to form a new carbon-carbon or carbon-heteroatom bond.

The oxidation of β-keto esters like diethyl oxalacetate can lead to the formation of carboxylic acids, though the reaction often involves carbon-carbon bond cleavage. The carboxyl carbon in a carboxylic acid is already in a high oxidation state (+3). quora.com Further oxidation of these compounds typically requires strong conditions and often proceeds via decarboxylation, where the carboxyl group is removed as carbon dioxide (CO₂). libretexts.org

In the case of diethyl oxalacetate, strong oxidation could potentially cleave the molecule. For instance, hydrolysis of the ester groups followed by oxidation could lead to the formation of simpler dicarboxylic acids like oxalic acid. wikipedia.org The biosynthesis of oxalic acid, for example, can occur from the hydrolysis of oxaloacetate. wikipedia.org Oxidizing agents like potassium dichromate(VI) in acidic solution are commonly used to oxidize primary alcohols and aldehydes to carboxylic acids, and such powerful reagents could induce cleavage and decarboxylation in a molecule like diethyl oxalacetate. libretexts.org

Reduction Reactions to Diethyl Malate (B86768) Derivatives

The reduction of this compound, a β-keto ester, can be controlled to selectively target the ketone functionality while preserving the ester groups. This chemoselectivity allows for the synthesis of diethyl malate derivatives, specifically diethyl 2-hydroxysuccinate. Mild hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄), are typically employed for this transformation.

The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. chemguide.co.uk This attack breaks the carbon-oxygen π-bond, forming a borate-alkoxide intermediate. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., ethanol, methanol) or during an aqueous workup, yields the secondary alcohol. masterorganicchemistry.comwikipedia.org The ester functionalities are significantly less reactive towards mild reducing agents like NaBH₄ under standard conditions, allowing the ketone to be reduced selectively. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Reducing Agents for the Transformation of this compound This interactive table summarizes potential reducing agents and their expected primary products when reacting with this compound.

| Reducing Agent | Formula | Typical Solvent | Primary Product | Notes |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Ethanol, Methanol (B129727) | Diethyl 2-hydroxysuccinate | Mild and chemoselective for the ketone group. chemguide.co.ukcommonorganicchemistry.com |

| Lithium Aluminium Hydride | LiAlH₄ | Diethyl ether, THF | 1,2,4-Butanetriol | A strong reducing agent that would reduce both the ketone and the two ester groups. |

| Hydrogen (Catalytic Hydrogenation) | H₂/Catalyst | Ethanol | Diethyl 2-hydroxysuccinate | Catalyst (e.g., Raney Ni, PtO₂) choice is crucial for selectivity. |

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for generating molecular complexity. This compound is an excellent substrate for such transformations due to its multiple nucleophilic and electrophilic sites.

This compound readily participates in three-component reactions with various aldehydes and primary amines to generate highly substituted heterocyclic systems. A notable example is the synthesis of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.

The reaction is initiated by the formation of an imine (or Schiff base) from the condensation of the primary amine and the aldehyde. libretexts.orglibretexts.org The enolate of this compound then acts as a nucleophile, attacking the imine carbon in a Mannich-type reaction. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto one of the ester carbonyls, leading to the formation of the five-membered pyrrolidine (B122466) ring after the elimination of an ethoxide group.

Table 2: Examples of Pyrrolidine Synthesis via Three-Component Reaction This interactive table provides examples of reactants used in the three-component synthesis of substituted pyrrolidines from this compound.

| Aldehyde (R¹-CHO) | Amine (R²-NH₂) | Resulting Pyrrolidine Substituents |

|---|---|---|

| Benzaldehyde | Aniline | R¹ = Phenyl, R² = Phenyl |

| 4-Methylbenzaldehyde | Benzylamine | R¹ = 4-Tolyl, R² = Benzyl |

| Cyclohexanecarboxaldehyde | Methylamine (B109427) | R¹ = Cyclohexyl, R² = Methyl |

Three-Component Reactions

Catalytic Effects in Multicomponent Systems (e.g., Citric Acid)

Catalysis is crucial for enhancing the efficiency, selectivity, and environmental compatibility of multicomponent reactions. While a wide array of catalysts have been employed, the principles often revolve around the activation of reactants. In reactions involving this compound, catalysts can function as either Brønsted or Lewis acids, or as organocatalysts.

For instance, natural polymers like sodium alginate have been shown to be effective bifunctional heterogeneous organocatalysts in domino reactions involving aldehydes and 1,3-dicarbonyl compounds. researchgate.net Similarly, magnetic nanoparticle-based catalysts have demonstrated high efficiency and reusability in related MCRs. researchgate.net

Although not widely documented specifically for this compound reactions, citric acid is a plausible green catalyst for such systems. Its potential catalytic role is twofold:

Brønsted Acidity : The carboxylic acid groups can protonate carbonyls, increasing their electrophilicity and accelerating nucleophilic attack, such as in imine formation. libretexts.org

Chelation : As a tridentate ligand, the citrate (B86180) ion can coordinate with metal cations, potentially forming a Lewis acidic center that can organize reactants and enhance stereoselectivity. wikipedia.org

The synthetic power of this compound is further demonstrated in complex one-pot, four-component domino reactions that enable the rapid assembly of intricate molecular scaffolds.

A prominent example of a four-component domino reaction involves the synthesis of functionalized spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] from this compound, hydrazine hydrate, isatin (B1672199) (a cyclic aldehyde/ketone), and malononitrile. tandfonline.comdntb.gov.ua The reaction proceeds through a highly orchestrated sequence of classical organic reactions.

The plausible mechanism for this transformation is as follows:

Pyrazolone (B3327878) Formation : The reaction is initiated by the condensation of hydrazine hydrate with this compound. The more reactive ester carbonyl undergoes reaction with hydrazine, followed by intramolecular cyclization onto the second ester, forming a 5-pyrazolone intermediate.

Knoevenagel Condensation : Concurrently, the isatin undergoes a Knoevenagel condensation with the active methylene (B1212753) compound, malononitrile, typically catalyzed by a base, to form an isatilidenemalononitrile intermediate. This creates a highly electrophilic Michael acceptor. nih.gov

Michael Reaction : The nucleophilic 5-pyrazolone intermediate attacks the electron-deficient double bond of the isatilidenemalononitrile in a classic Michael addition. This step connects the two key intermediates and sets the stage for the final cyclization. nih.gov

Thorpe-Ziegler Type Cyclization : The Michael adduct contains a pendant nitrile group and a nucleophilic oxygen (from the enolic form of the pyrazolone). An intramolecular nucleophilic attack of the oxygen onto the carbon of the nitrile group occurs. This cyclization, followed by tautomerization, forms the stable, fused pyran ring, yielding the final spirocyclic product. This intramolecular cyclization involving a nitrile is analogous to the Thorpe-Ziegler reaction.

This domino sequence efficiently generates a complex heterocyclic system with high atom economy in a single synthetic operation.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethyl malate |

| Diethyl 2-hydroxysuccinate |

| Sodium borohydride |

| Lithium aluminium hydride |

| 1,2,4-Butanetriol |

| Raney Nickel |

| Platinum(IV) oxide |

| Pyrrolidine |

| Benzaldehyde |

| Aniline |

| 4-Methylbenzaldehyde |

| Benzylamine |

| Cyclohexanecarboxaldehyde |

| Methylamine |

| Sodium alginate |

| Citric acid |

| Hydrazine hydrate |

| Isatin |

| Malononitrile |

| 5-Pyrazolone |

| Isatilidenemalononitrile |

Domino One-Pot, Four-Component Reactions

Acylation and Alkylation Reactions of this compound

This compound, as a pre-formed enolate of a β-keto ester, exhibits versatile reactivity in acylation and alkylation reactions. The presence of two carbonyl groups influences the acidity of the α-hydrogen, facilitating enolate formation and subsequent reactions with various electrophiles.

O-Acylation of Enolates

The acylation of enolates can proceed through two distinct pathways: C-acylation, where the acyl group attaches to the α-carbon, and O-acylation, resulting in the formation of an enol ester. In the case of β-dicarbonyl compounds like this compound, the regioselectivity of this reaction is influenced by several factors, including the nature of the acylating agent, the reaction conditions, and the counter-ion.

While C-acylation is often the thermodynamically favored pathway, O-acylation can be achieved under specific conditions. The enolate of diethyl oxalacetate possesses two potential nucleophilic sites: the α-carbon and the oxygen atom of the enolate.

Factors Influencing O-Acylation vs. C-Acylation:

| Factor | Favoring O-Acylation | Favoring C-Acylation |

| Electrophile | Hard electrophiles (e.g., acyl halides, anhydrides) | Soft electrophiles |

| Reaction Control | Kinetic control (fast, irreversible conditions) | Thermodynamic control (reversible conditions) |

| Solvent | Aprotic solvents that do not strongly solvate the oxygen atom | Protic solvents that can hydrogen bond with the oxygen atom |

| Counter-ion | Counter-ions that coordinate strongly with the oxygen atom may hinder O-acylation | - |

Detailed research specifically documenting the O-acylation of the enolate derived from this compound is not extensively available in the reviewed literature. However, the general principles governing the reactivity of β-dicarbonyl enolates suggest that the use of highly reactive acylating agents under kinetically controlled conditions would favor the formation of the O-acylated product. For instance, the reaction with a hard electrophile like an acyl chloride in a non-polar, aprotic solvent at low temperatures would likely promote attack at the more electronegative oxygen atom, leading to the corresponding enol ester.

Alkylation of α-Enol-γ-butyrolactones

A significant transformation involving a reactive species analogous to the enolate of this compound is the preparation of α-oxalyl-γ-butyrolactones. This reaction is a crucial step in the synthesis of α-methylene-γ-butyrolactones, a class of compounds with important biological activities.

In this process, γ-butyrolactone is treated with diethyl oxalate in the presence of a base, such as sodium ethoxide, to yield the sodium salt of the α-oxalyl-γ-butyrolactone. google.comgoogle.com This product is effectively the sodium enolate of an α-substituted γ-butyrolactone.

Reaction Scheme for the Formation of α-Oxalyl-γ-butyrolactone Sodium Salt:

γ-Butyrolactone + Diethyl Oxalate --(NaOEt, Ethanol)--> α-Oxalyl-γ-butyrolactone Sodium Salt

This reaction proceeds via the formation of the enolate of γ-butyrolactone, which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. The resulting intermediate then eliminates an ethoxide ion to form the stable enolate of the α-acylated product.

Key Findings from Research:

This condensation reaction provides a direct route to functionalize the α-position of γ-butyrolactone.

The resulting α-oxalyl enolate is a stable intermediate that can be isolated or used in situ for subsequent transformations. google.comgoogle.com

A common subsequent reaction is the treatment of the α-oxalyl enolate salt with formaldehyde to produce α-methylene-γ-butyrolactone. google.comgoogle.com

The following table summarizes a typical experimental setup for this reaction as described in patent literature:

| Reactants | Base | Solvent | Key Steps | Product | Reference |

| γ-Butyrolactone, Diethyl Oxalate | Sodium Ethoxide | Ethanol | 1. Addition of a solution of γ-butyrolactone and diethyl oxalate to a cooled solution of sodium ethoxide. 2. Formation of the α-oxalyl sodium salt in solution. 3. Subsequent acidification to yield α-ethyl oxalyl γ-butyrolactone. | α-Ethyl oxalyl γ-butyrolactone | google.comgoogle.com |

This transformation highlights the utility of diethyl oxalate, a close relative of this compound, in the acylation of lactone enolates, leading to the formation of valuable synthetic intermediates.

Applications in Complex Organic Synthesis and Heterocyclic Chemistry

Synthesis of Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocyclic rings is a cornerstone of medicinal and agricultural chemistry. Sodium diethyl oxalacetate (B90230) has proven to be an invaluable tool in this endeavor, facilitating the synthesis of a range of pyrrolidine (B122466), pyrazole, and pyrazolone (B3327878) derivatives.

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. Sodium diethyl oxalacetate enables access to a variety of substituted pyrrolidines through elegant and efficient synthetic strategies.

A straightforward and effective one-pot synthesis of 2,3-dioxo-5-(substituted)arylpyrroles involves the condensation of this compound with an equimolar amount of an aldehyde and methylamine (B109427) in refluxing ethanol (B145695). nih.gov While the yields are often moderate, this method allows for the multigram scale preparation of these valuable intermediates, which can be readily isolated by filtration. nih.gov These 2,3-dioxopyrrolidines serve as precursors for further chemical transformations, including the synthesis of hydrazone derivatives. nih.gov

The general procedure involves heating a suspension of this compound, 30% methylamine solution in absolute ethanol, and an aldehyde in ethanol. nih.gov After cooling, the reaction mixture is poured into ice-water and acidified with hydrochloric acid to precipitate the product. nih.gov The resulting 2,3-dioxopyrrolidines are then washed and dried to yield the pure compounds. nih.gov

Table 1: Synthesis of 2,3-dioxo-5-(substituted)arylpyrroles

| Aldehyde Component | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Benzaldehyde | Ethyl 4-hydroxy-1-methyl-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | 40 | 163-164 |

| 4-Methoxybenzaldehyde | Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | 55 | 160-161 |

| 4-Chlorobenzaldehyde | Ethyl 2-(4-chlorophenyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | 52 | 183-184 |

| 2-Thiophenecarboxaldehyde | Ethyl 4-hydroxy-1-methyl-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate | 48 | 155-156 |

Data sourced from Mohammat et al. (2011). nih.gov

Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, also known as 3-pyrroline-2-ones, are important heterocyclic structures found in various bioactive natural products and synthetic medicinal compounds. researchgate.net Multicomponent reactions (MCRs) provide an efficient pathway to these molecules. Specifically, 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones can be synthesized through the MCR of substituted benzaldehydes, amines, and this compound. researchgate.netbeilstein-journals.org These compounds are of interest as they can be further functionalized at the 3-position. beilstein-journals.org

The synthesis of nitro group-containing 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones has been achieved by applying optimized reaction conditions, which may include the addition of toluene (B28343) to improve the solubility of the aromatic compounds in the absolute ethanol solvent. researchgate.net

Table 2: Synthesis of Nitro Group-Containing 3-Pyrroline-2-ones

| Aldehyde | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 4-Nitroaniline | 1,5-Bis(4-nitrophenyl)-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | 70 |

| 3-Nitrobenzaldehyde | 4-Nitroaniline | 1-(4-Nitrophenyl)-5-(3-nitrophenyl)-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | 65 |

| 2-Nitrobenzaldehyde | 4-Nitroaniline | 1-(4-Nitrophenyl)-5-(2-nitrophenyl)-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | 60 |

Data sourced from Truong et al. (2018). researchgate.net

Pyrrolidine-based iminosugars are a class of compounds with significant biological activity, often targeted as potential therapeutic agents. uitm.edu.my A facile and multifaceted approach to the synthesis of these iminosugars utilizes a multicomponent reaction (MCR) as the key step. uitm.edu.myorientjchem.org This MCR involves the one-pot reaction of amines, aldehydes, and this compound in refluxing ethanol to construct a highly functionalized pyrrolidine ring core. uitm.edu.mytandfonline.com

The initial product of the MCR is a 2,3-dioxopyrrolidine skeleton, which exists in a more stable enolic form. uitm.edu.my This intermediate can then undergo further transformations, such as amination and stereoselective reduction, to yield the target pyrrolidine-based iminosugars. uitm.edu.myorientjchem.org For instance, stereoselective reduction of the enolic ester intermediate can be achieved through hydrogenation with a palladium catalyst to afford a cis product, or with sodium borohydride (B1222165) and acetic acid to produce a trans saturated product. uitm.edu.my The final step typically involves the reduction of carbonyl and ester groups with a reducing agent like lithium aluminum hydride (LiAlH4) to furnish the desired iminosugar. uitm.edu.my This synthetic strategy provides a rapid and efficient route to novel pyrrolidine-based iminosugars. orientjchem.org

Quinolactacins are fungal alkaloids that have attracted interest due to their unique γ-lactam conjugated quinolone skeleton and their inhibitory activities against tumor necrosis factor (TNF) production. analis.com.my The synthesis of quinolactacin analogues can be achieved through a multicomponent reaction strategy employing diethyl oxaloacetate sodium salt. analis.com.myuitm.edu.my

The initial step involves the synthesis of C-5 substituted pyrrolidine-2,3-diones via a one-pot multicomponent reaction of sodium diethyl oxaloacetate salt, an aldehyde, and a primary amine in ethanol. uitm.edu.my These resulting pyrrolidinediones are key intermediates that can be further elaborated to construct the quinolactacin framework. analis.com.my For example, the reaction of these pyrrolidine-2,3-diones with formic acid and aniline, followed by heating in diphenyl ether, yields the desired quinolactacin derivatives. analis.com.my

Table 3: Synthesis of C-5 Substituted Pyrrolidine-2,3-diones

| Aldehyde | Amine | Product | Yield (%) |

|---|---|---|---|

| Isobutyraldehyde | 40% Methylamine in water | Ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | 20 |

Data sourced from Ariff et al. (2022). analis.com.my

Pyrazole and pyrazolone moieties are important five-membered heterocyclic systems that are prevalent in a wide range of pharmaceuticals and agrochemicals. This compound serves as a valuable precursor for the synthesis of these derivatives, primarily through its reactions with hydrazine (B178648) and its derivatives. nih.gov

The synthesis of 1,3,4,5-substituted pyrazoles can be accomplished through a cyclocondensation reaction of arylhydrazines with carbonyl derivatives generated in situ from a ketone and diethyl oxalate (B1200264). nih.gov The diketoesters formed in this process are then converted into the desired 1,5-isomers in moderate to good yields. nih.gov

Furthermore, this compound is a key component in the four-component reaction for the synthesis of pyranopyrazoles, where it reacts with an aromatic aldehyde, hydrazine hydrate (B1144303), and malononitrile (B47326). researchgate.net In this reaction, the pyrazolone ring is generated in situ from the reaction between hydrazine hydrate and the diethyl oxaloacetate sodium salt. researchgate.net This versatile reactivity underscores the importance of this compound in the construction of diverse pyrazole-based heterocyclic systems.

Pyrazole and Pyrazolone Derivatives

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole Derivatives]

A significant application of this compound is in the one-pot synthesis of functionalized spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. sigmaaldrich.com This reaction involves the condensation of this compound with isatins, malononitrile, and hydrazine hydrate. sigmaaldrich.com The methodology provides a straightforward route to complex spirooxindole-fused pyranopyrazoles, which are scaffolds of interest in drug discovery. The reaction proceeds efficiently, yielding the desired products in moderate to high yields. The structure of the resulting compounds has been confirmed through techniques including single-crystal X-ray analysis.

Table 1: Key Reactants for Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Synthesis

| Role | Reactant |

|---|---|

| Pyrazole Precursor | This compound |

| Pyrazole Precursor | Hydrazine Hydrate |

| Spiro Core | Isatins |

Non-Spiro and Spiropyrano[2,3-c]pyrazole-3-carboxylate Derivatives

This compound is a key starting material for the practical and efficient synthesis of both non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives. acgpubs.org A domino one-pot, four-component reaction has been developed that utilizes diethyl oxaloacetate, a hydrazine derivative, an aldehyde or ketone, and malononitrile in a refluxing acidic ethanolic solution without a catalyst. acgpubs.org This method is noted for its simplicity, rapid reaction times, and good product yields. acgpubs.org

The proposed mechanism for this domino reaction involves a sequence of key transformations:

Pyrazolone Formation: Initial reaction between diethyl oxaloacetate and hydrazine to form a pyrazolone intermediate.

Michael Reaction: A Michael addition occurs.

Thorpe-Ziegler Cyclization: An intramolecular cyclization to form the final pyranopyrazole ring system. acgpubs.org

This uncatalyzed, multi-component approach allows for the synthesis of a diverse range of derivatives by varying the carbonyl and hydrazine inputs. acgpubs.org

Table 2: Selected Examples of Synthesized Pyrano[2,3-c]pyrazole Derivatives

| Product Number | Carbonyl Reactant | Hydrazine Reactant | Yield (%) |

|---|---|---|---|

| 1a | Benzaldehyde | Hydrazine Hydrate | 82 |

| 1b | 4-Methoxybenzaldehyde | Hydrazine Hydrate | 65 |

| 2a | Isatin (B1672199) | Hydrazine Hydrate | 85 |

| 2d | Isatin | 2-Hydrazinobenzothiazole | 88 |

| 2e | Isatin | 2-Hydrazinopyridine | 83 |

Data sourced from Mohd et al. (2018) acgpubs.org

Pyrrole (B145914) Derivatives

The synthesis of highly substituted pyrroles, another important class of nitrogen-containing heterocycles, can be achieved using this compound.

Polyfunctionalized Pyrroles via Microwave-Assisted Synthesis

A rapid and convenient one-step protocol for synthesizing polyfunctionalized pyrrole derivatives employs a microwave-assisted three-component reaction. eurekaselect.comresearchgate.net This method involves the reaction of this compound with various aromatic aldehydes and primary amines in ethanol under microwave irradiation. eurekaselect.com This green chemistry approach is advantageous due to significantly reduced reaction times and high efficiency. researchgate.net

The resulting 3-hydroxy-2-oxopyrroles have been evaluated for their biological activities. Research has shown that some of these novel pyrrole derivatives exhibit noteworthy cytostatic activity against leukemia cell lines and potent antiviral activity against the Yellow Fever Virus. eurekaselect.com This highlights the utility of this compound in generating compounds with significant therapeutic potential. eurekaselect.com

Synthesis of Oxygen-Containing Heterocycles

This compound also serves as a precursor for the synthesis of various oxygen-containing heterocyclic compounds.

Substituted Phenols and Pyridines

Information on the direct synthesis of substituted phenols and pyridines using this compound as a primary starting material is not available in the reviewed sources.

Open Chain Analogues of Natural Products (e.g., Phelligridin J)

These synthesized compounds were subsequently evaluated for their in vitro cytotoxicity against breast cancer cell lines, with all tested compounds exhibiting potent cytotoxic activity in the low micromolar range. researchgate.net This demonstrates the role of this compound in constructing molecules that mimic the core structure of natural products for potential therapeutic applications. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] |

| Isatin |

| Malononitrile |

| Hydrazine Hydrate |

| Non-Spiro pyrano[2,3-c]pyrazole-3-carboxylate |

| Spiropyrano[2,3-c]pyrazole-3-carboxylate |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

| 2-Hydrazinobenzothiazole |

| 2-Hydrazinopyridine |

| Pyrrole |

| 3-Hydroxy-2-oxopyrrole |

| Phelligridin J |

Generation of Complex Molecular Architectures for Research

The unique chemical structure of this compound makes it a valuable precursor for constructing sophisticated molecular frameworks. Its reactivity allows for its incorporation into multi-step syntheses that yield molecules with specific three-dimensional arrangements and functional group displays, which are essential for investigating biological processes and developing new materials.

Functionalized Spiro Compounds

A key application of this compound is in the synthesis of functionalized spiro compounds. These are molecules characterized by two rings connected at a single shared atom. This structural motif is of great interest in medicinal chemistry due to its presence in numerous natural products with biological activity.

One of the most efficient methods employing this compound is the one-pot, four-component reaction for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. This reaction brings together an isatin derivative, malononitrile, hydrazine hydrate, and this compound to construct the complex spiro system in a single procedure. rhhz.net This catalyst-free domino reaction is lauded for its operational simplicity and the high degree of molecular complexity it generates from readily available starting materials. rhhz.net

The resulting spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] framework is a privileged scaffold in drug discovery, combining the structural features of both oxindoles and pyranopyrazoles, which are known to exhibit a wide range of pharmacological properties.

Detailed Research Findings

Research into this synthetic methodology has demonstrated its robustness and efficiency. For instance, the synthesis of ethyl 6'-amino-5'-cyano-2-oxo-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-yl)acetate has been reported with a high yield of 85% and a melting point of 233-235 °C. rsc.org This specific example underscores the practical utility of the method for obtaining significant quantities of the desired spiro compound.

The reaction mechanism is thought to proceed through a series of sequential steps, including Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization, to afford the final spiro product. The versatility of this reaction is further enhanced by the ability to use various substituted isatins, which allows for the creation of a diverse library of spiro compounds for biological screening and structure-activity relationship studies.

Interactive Data Table: Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives

| Isatin Derivative (Reactant 1) | Other Reactants | Product | Yield (%) | Melting Point (°C) |

| Isatin | Malononitrile, Hydrazine Hydrate, this compound | Ethyl 6'-amino-5'-cyano-2-oxo-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-yl)acetate | 85 | 233-235 rsc.org |

This synthetic approach showcases the importance of this compound as a key building block in the efficient and modular construction of complex, biologically relevant spiroheterocycles.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of sodium diethyl oxalacetate (B90230), DFT studies are instrumental in analyzing its tautomeric forms and conformational preferences.

Sodium diethyl oxalacetate primarily exists in its enolate form, which is a resonance-stabilized anion. However, its neutral counterpart, diethyl oxalacetate, can exist in keto and enol tautomeric forms. Computational studies on analogous β-dicarbonyl compounds have shown that the enol form is often stabilized by intramolecular hydrogen bonding and conjugation. DFT calculations can be employed to determine the relative energies of the different tautomers and conformers of diethyl oxalacetate.

For the sodium enolate, DFT calculations would focus on the conformational landscape arising from the rotation around the C-C and C-O single bonds. The presence of the two ethyl ester groups introduces several degrees of rotational freedom, leading to multiple possible conformers. The relative energies of these conformers can be calculated to identify the most stable structures. In related systems like oxaloacetate, computational studies have explored various keto and enol forms, revealing that the relative stability is influenced by factors such as intramolecular hydrogen bonding and solvent effects rsc.org.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Enolate Conformer A | 0.00 | O=C-C=C: 180, C-O-C-C: 180 |

| Enolate Conformer B | 1.25 | O=C-C=C: 0, C-O-C-C: 180 |

| Enolate Conformer C | 2.50 | O=C-C=C: 180, C-O-C-C: 60 |

Note: This table presents hypothetical DFT-calculated relative energies for different conformers of the diethyl oxalacetate enolate anion to illustrate the concept of a conformational landscape. Actual values would require specific calculations.

While the sodium salt exists as an enolate, the corresponding enol form of diethyl oxalacetate is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. DFT studies are particularly effective in quantifying the strength of such hydrogen bonds. This can be achieved by analyzing the geometric parameters (e.g., the O-H···O distance and angle) and by calculating the energy difference between the hydrogen-bonded conformation and a hypothetical non-hydrogen-bonded conformer nih.gov.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insight into the nature of the intramolecular hydrogen bond by quantifying the donor-acceptor interactions between the lone pair of the carbonyl oxygen and the antibonding orbital of the O-H bond. For similar β-dicarbonyl compounds, these hydrogen bonds are known to be quite strong, significantly influencing the molecule's structure and reactivity emerginginvestigators.orgnih.gov.

| Hydrogen Bond Parameter | Calculated Value |

| O-H···O distance (Å) | 1.6 - 1.8 |

| O-H···O angle (°) | 140 - 160 |

| Hydrogen Bond Energy (kcal/mol) | 10 - 15 |

| NBO Interaction Energy (kcal/mol) | > 15 |

Note: The values in this table are representative for intramolecular hydrogen bonds in β-dicarbonyl compounds as determined by DFT calculations and are intended to be illustrative for the enol form of diethyl oxalacetate.

Mechanistic Computational Studies of Reactions

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, which is a versatile reagent in organic synthesis, such studies can provide a detailed understanding of its reactivity.

This compound is known to participate in various reactions, such as alkylations, acylations, and condensation reactions nbinno.com. DFT calculations can be used to map out the potential energy surface for these reactions, identifying the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface ucsb.eduucsb.eduwikipedia.orglibretexts.org.

For example, in an alkylation reaction, the enolate of diethyl oxalacetate acts as a nucleophile, attacking an alkyl halide. A computational study would model this SN2 reaction, calculating the activation energy barrier by determining the energy of the transition state relative to the reactants. The geometry of the transition state would reveal the extent of bond formation and bond breaking at the point of maximum energy along the reaction coordinate.

In reactions where multiple products can be formed, computational studies can help predict the selectivity. This is achieved by comparing the activation energies for the different reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product under kinetic control. Conversely, by comparing the relative energies of the final products, the thermodynamically most stable product can be identified, which would be favored under thermodynamic control.

For instance, the enolate of diethyl oxalacetate is an ambident nucleophile, with potential reactive sites at the α-carbon and the oxygen atom. Computational studies can predict whether C-alkylation or O-alkylation is favored by calculating the activation barriers for both pathways. The results of such calculations can help in choosing the appropriate reaction conditions to achieve the desired product selectivity.

| Reaction Pathway | Activation Energy (kcal/mol) | Product Stability (kcal/mol) | Predicted Outcome |

| C-Alkylation | 15 - 20 | -25 | Kinetic and Thermodynamic Product |

| O-Alkylation | 20 - 25 | -15 | Minor Product |

Note: This table provides a hypothetical comparison of C- vs. O-alkylation of the diethyl oxalacetate enolate, illustrating how computational data can be used to predict reaction selectivity. The values are representative for such reactions.

Quantum Chemistry Calculations for Reactivity Prediction

Quantum chemistry calculations can provide various descriptors that are useful in predicting the reactivity of a molecule. For this compound, these descriptors can help to rationalize its nucleophilic character and its behavior in different chemical reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. For a nucleophile like the diethyl oxalacetate enolate, the energy of the HOMO is particularly relevant, as it represents the energy of the outermost electrons. A higher HOMO energy generally indicates a greater willingness to donate electrons and thus higher nucleophilicity. The distribution of the HOMO can also indicate the most nucleophilic site within the molecule.

Other reactivity descriptors that can be calculated include the electrostatic potential (ESP) mapped onto the electron density surface. The ESP provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich regions that are susceptible to electrophilic attack. For the diethyl oxalacetate enolate, the ESP would show a high negative potential around the α-carbon and the oxygen atoms, consistent with its nucleophilic character.

| Quantum Chemical Descriptor | Calculated Value (illustrative) | Interpretation |

| HOMO Energy | -2.5 eV | Indicates high nucleophilicity |

| LUMO Energy | +1.5 eV | Indicates susceptibility to nucleophilic attack at other sites |

| HOMO-LUMO Gap | 4.0 eV | Relates to chemical stability |

| Electrostatic Potential Minimum | -150 kcal/mol | Localized on the α-carbon and oxygen atoms, indicating nucleophilic centers |

Note: The values in this table are illustrative examples of quantum chemical descriptors for a representative enolate and are intended to demonstrate their utility in reactivity prediction.

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, aiming to correlate the chemical structure of a compound with its biological activity. oncodesign-services.com Molecular modeling has become an indispensable tool in SAR, providing three-dimensional insights into how a molecule might interact with a biological target. unifap.brresearchgate.netnih.gov

For a compound like this compound, molecular modeling could be employed to explore its potential interactions with various enzymes or receptors. This is particularly relevant for derivatives of oxaloacetate, which are central intermediates in metabolism. For instance, computational docking studies could simulate the binding of this compound to the active site of an enzyme, predicting its binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.comsemanticscholar.org These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

Commonly Used Molecular Descriptors in QSAR Studies:

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of Atoms, Number of Rotatable Bonds | Basic structural and size information. nih.gov |

| Topological (2D) | Connectivity Indices, Shape Indices | Information about the branching and connectivity of the atoms in the molecule. nih.gov |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Three-dimensional shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Distribution of electrons within the molecule, influencing electrostatic interactions and reactivity. nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Lipophilicity and polarizability, which are important for membrane permeability and drug-receptor interactions. |

This table is illustrative and based on common practices in QSAR modeling. nih.govnih.govresearchgate.net

By calculating these descriptors for this compound and its hypothetical derivatives, QSAR models could be developed to predict their potential biological activities. For example, a QSAR model could be built to predict the inhibitory activity of a series of oxaloacetate analogs against a specific enzyme. This would allow for the virtual screening of new compounds and the rational design of more potent and selective molecules, guiding future synthetic efforts. nih.gov

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of sodium diethyl oxalacetate (B90230) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, APT) for Structural Elucidation

One-dimensional NMR experiments are fundamental for the initial structural verification of the compound.

¹H NMR Spectroscopy : Proton (¹H) NMR provides information on the number and types of hydrogen atoms in the molecule. For sodium diethyl oxalacetate, which exists as the more stable Z-enol tautomer, the spectrum reveals distinct signals corresponding to the ethyl groups and the vinylic proton. A typical ¹H NMR spectrum in a solvent like DMSO-d6 shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the two equivalent ethyl ester groups, arising from spin-spin coupling. spectrabase.com A singlet corresponding to the vinylic proton (=CH) is also observed. spectrabase.com

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (δ) ppm (Typical) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -CH₃ (Methyl) | ~1.2 | Triplet | ~7.1 |

| -CH₂- (Methylene) | ~4.0 | Quartet | ~7.1 |

| =CH (Vinylic) | ~5.5 | Singlet | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy : Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. The spectrum for this compound is expected to show signals for the carbonyl carbons of the ester groups, the vinylic carbons, the methylene carbons, and the methyl carbons. libretexts.orglibretexts.org The carbonyl carbons are typically found furthest downfield (160-185 ppm). libretexts.orglibretexts.org

Attached Proton Test (APT) : The APT experiment is a variation of the ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. huji.ac.il In an APT spectrum of this compound, methyl (CH₃) and methine (CH) carbons would appear as positive signals, while methylene (CH₂) and quaternary carbons (C) would produce negative signals. huji.ac.il This technique would definitively distinguish the CH₂ signal from the CH₃ and vinylic CH signals, aiding in unambiguous peak assignment.

Table 2: Expected ¹³C NMR and APT Data for this compound

| Carbon Type | Expected Chemical Shift (δ) ppm | Expected APT Signal Phase |

|---|---|---|

| -C =O (Ester Carbonyl) | 165 - 175 | Negative (Quaternary C) |

| =C -O⁻ (Enolate Carbon) | 155 - 165 | Negative (Quaternary C) |

| =C H (Vinylic Carbon) | 90 - 100 | Positive (CH) |

| -O-C H₂- (Methylene) | 55 - 65 | Negative (CH₂) |

| -C H₃ (Methyl) | 10 - 20 | Positive (CH₃) |

Note: Expected chemical shifts are based on general ranges for similar functional groups. libretexts.orglibretexts.org

Two-Dimensional NMR (COSY, NOESY) for Connectivity and Stereochemistry

2D NMR techniques provide further insight by showing correlations between nuclei.